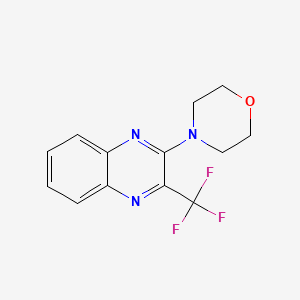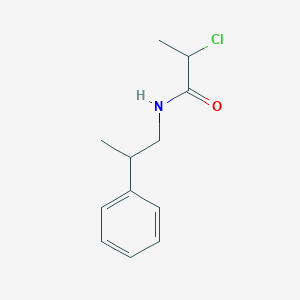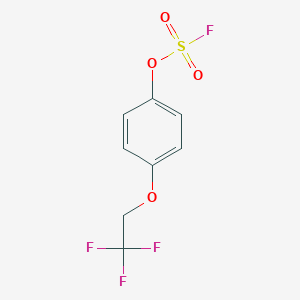![molecular formula C13H15ClF3NO3 B2370129 2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide CAS No. 1155012-50-2](/img/structure/B2370129.png)
2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide, also known as CF3-PAB, is a chemical compound that has been studied for its potential use in scientific research.
Applications De Recherche Scientifique
Hallucinogenic Properties and Potential Risks
- 25C-NBOMe Characterization
- This study discusses the properties of N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe), a powerful hallucinogen from the 2C family compounds. Despite its recreational use, knowledge about its action, toxicity, and fatal consequences is limited. The study indicates a need for further investigation into the mechanism of action, chemical, pharmacological, and toxicological properties to evaluate potential harmful effects of 25C-NBOMe (Kamińska, Świt, & Malek, 2020).
- Beware of 25C-NBOMe: An N-benzyl substituted Phenethylamine
- This paper reviews available information concerning the chemistry, availability, pharmacology, toxicology, and legislation of 25C-NBOMe. It notes the increased intoxications and fatalities related to its use worldwide, underscoring the need for more research and public awareness regarding the severe consequences associated with the use of such psychedelic drugs (Nikolaou et al., 2016).
Environmental and Health Impact
Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment
- The paper discusses triclosan (TCS), an antibacterial agent found in various consumer products. It highlights the occurrence, toxicity, and degradation of TCS in the environment, noting its widespread detection in various environmental compartments. The study underscores the potential toxic and persistent compounds that TCS can be transformed into and its toxicity toward aquatic organisms (Bedoux et al., 2012).
Triclosan: A Critical Review of the Experimental Data and Development of Margins of Safety for Consumer Products
- This critical review examines the safety and tolerability of triclosan based on experimental data and develops margins of safety for consumer products containing triclosan. It provides a detailed analysis of its use, environmental impact, and the regulatory framework surrounding it (Rodricks, Swenberg, Borzelleca, Maronpot, & Shipp, 2010).
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO3/c1-8(14)12(19)18-10-7-9(13(15,16)17)3-4-11(10)21-6-5-20-2/h3-4,7-8H,5-6H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBJUXZFTMVWEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

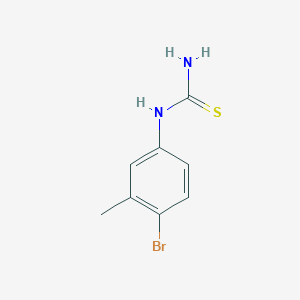
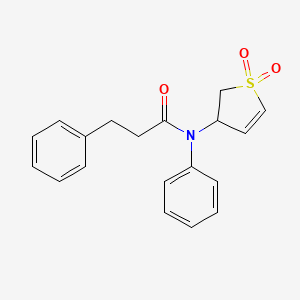
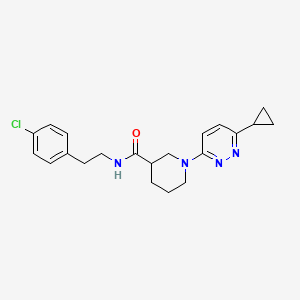
![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)
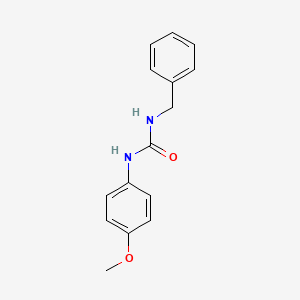
![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)
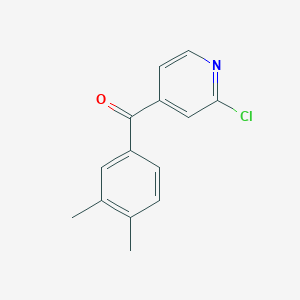
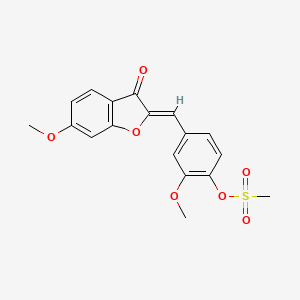
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2370062.png)
